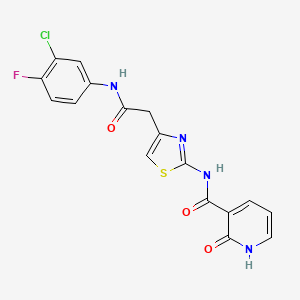

N-(4-(2-((3-氯-4-氟苯基)氨基)-2-氧代乙基)噻唑-2-基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a novel tricyclic compound that inhibits β-secretase cleavage of APP and is useful as a therapeutic agent for treating neurodegenerative diseases .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under specific conditions. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involved the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis condition .Molecular Structure Analysis

The molecular structure of similar compounds has been evaluated using spectral data, including IR, 1H-NMR, 13C-NMR, and mass spectral data . The presence of chlorine in the molecule was confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by TLC using specific solvents as the mobile phase .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide is a solid compound with a molecular weight of 222.04 .科学研究应用

用于癌症治疗的激酶抑制

已将具有相关化学结构的化合物鉴定为 Met 激酶超家族的有效且选择性抑制剂,在癌症治疗中显示出巨大潜力。例如,已发现取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺为选择性 Met 激酶抑制剂。这些抑制剂显示出改善的酶效力和水溶性,导致在口服后 Met 依赖性人胃癌模型中完全肿瘤停滞。由于其出色的体内功效和良好的药代动力学和临床前安全性,此类化合物已进入 I 期临床试验 (Schroeder 等,2009)。

荧光应用

具有高荧光量子产率的碳点 (CD) 的荧光特性归因于有机荧光团的存在,如 5-氧代-3,5-二氢-2H-噻唑并[3,2-a]吡啶-3,7-二羧酸 (TPDCA)。这一发现由于其荧光起源和高量子产率,扩展了 CD 在生物成像和传感中的应用 (Shi 等,2016)。

抗菌剂

吡啶酮羧酸及其衍生物的合成揭示了具有良好抗菌活性的化合物。例如,7-(3-氨基-1-吡咯烷基)-1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸的衍生物表现出比已知抗生素更高的活性,表明它们作为新型抗菌剂的潜力 (Egawa 等,1984)。

杂环化合物的合成

关于 2,5-二氨基-1,3-噻唑和 2-硫代乙内酰脲衍生物等新杂环化合物的合成研究表明,N-(2-芳基-1-氯-2-氧代乙基)甲酰胺在温和条件下与各种硫脲反应。这些反应遵循 Hantzsch 反应方案,导致在药物化学和药物开发中具有潜在应用的化合物 (Balya 等,2008)。

作用机制

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase of the ErbB family, which is overexpressed in many human epithelial malignancies .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, interrupting signaling in target cancer cells with mutated and overactive EGFR .

Biochemical Pathways

The inhibition of EGFR leads to the interruption of multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

Similar compounds have been shown to be metabolized in the liver

Result of Action

The result of the compound’s action is the inhibition of cell growth and mitosis, leading to a decrease in tumor growth . This is due to the interruption of the signaling pathways that stimulate these processes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond

属性

IUPAC Name |

N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O3S/c18-12-6-9(3-4-13(12)19)21-14(24)7-10-8-27-17(22-10)23-16(26)11-2-1-5-20-15(11)25/h1-6,8H,7H2,(H,20,25)(H,21,24)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYLDXFKFGGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide](/img/structure/B2408142.png)

![N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B2408144.png)

![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2408146.png)

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)

![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)